molecular formula C11H14ClNS B13077823 N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine

N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine

Cat. No.: B13077823
M. Wt: 227.75 g/mol
InChI Key: DHRMHGMVKWLVNA-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine is a chemical compound with a unique structure that includes a thietane ring and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with thietan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

Scientific Research Applications

N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylphenyl N-(4-methyl-2-nitrophenyl)carbamate
  • 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine is unique due to its thietane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]thietan-3-amine

InChI

InChI=1S/C11H14ClNS/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3

InChI Key

DHRMHGMVKWLVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CSC2)Cl

Origin of Product

United States

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